molecular formula C25H19ClO5 B13376383 3-[3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-2H-chromen-2-one

3-[3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-2H-chromen-2-one

Cat. No.: B13376383
M. Wt: 434.9 g/mol
InChI Key: KBOLOVOXFYZOJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a chromen-2-one core structure

Properties

Molecular Formula

C25H19ClO5

Molecular Weight

434.9 g/mol

IUPAC Name

3-[3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl]-4-hydroxychromen-2-one

InChI

InChI=1S/C25H19ClO5/c1-30-18-12-8-15(9-13-18)20(14-21(27)16-6-10-17(26)11-7-16)23-24(28)19-4-2-3-5-22(19)31-25(23)29/h2-13,20,28H,14H2,1H3

InChI Key

KBOLOVOXFYZOJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4OC3=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of 4-chlorobenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate chalcone.

    Cyclization: The chalcone undergoes cyclization in the presence of a suitable acid catalyst, such as sulfuric acid, to form the chromen-2-one core structure.

    Hydroxylation: The final step involves the hydroxylation of the chromen-2-one derivative using a hydroxylating agent like hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl group.

    Substitution: The chlorophenyl and methoxyphenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-[3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-2H-chromen-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • 3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide
  • 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

3-[3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-2H-chromen-2-one is unique due to its specific combination of functional groups and core structure

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.